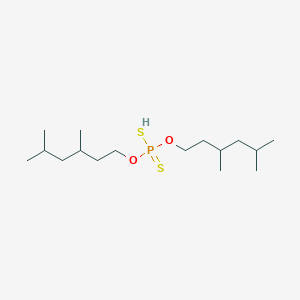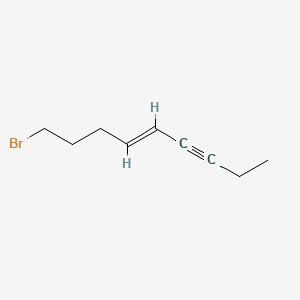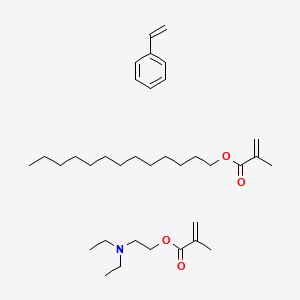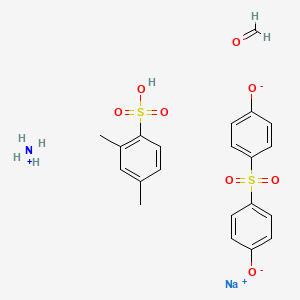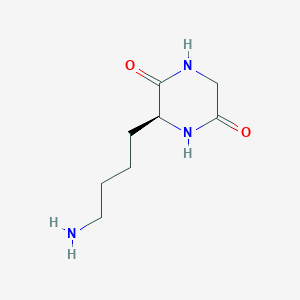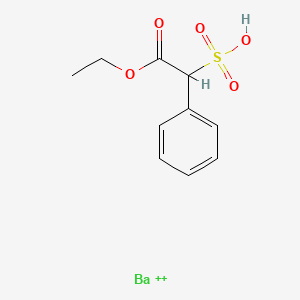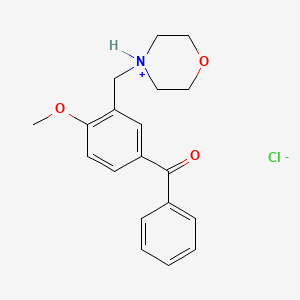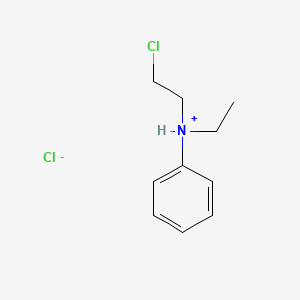
N-(2-Chloroethyl)-N-ethylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N-ethylaniline hydrochloride is a chemical compound with the molecular formula C10H14Cl2N. It is a derivative of aniline, where the hydrogen atoms in the amino group are replaced by a 2-chloroethyl and an ethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Chloroethyl)-N-ethylaniline hydrochloride can be synthesized through the reaction of N-ethylaniline with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N-ethylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(2-substituted ethyl)-N-ethylaniline derivatives.
Oxidation: Formation of N-(2-chloroethyl)-N-ethylaniline N-oxide.
Reduction: Formation of N-ethyl-N-(2-hydroxyethyl)aniline.
科学的研究の応用
N-(2-Chloroethyl)-N-ethylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N-ethylaniline hydrochloride involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers, leading to modifications in the structure and function of proteins and nucleic acids. This alkylation can disrupt cellular processes and has been explored for its potential cytotoxic effects.
類似化合物との比較
Similar Compounds
- N-(2-Chloroethyl)-N-methylaniline hydrochloride
- N-(2-Chloroethyl)-N-isopropylaniline hydrochloride
- N-(2-Chloroethyl)-N-phenylaniline hydrochloride
Uniqueness
N-(2-Chloroethyl)-N-ethylaniline hydrochloride is unique due to its specific alkylating properties and the balance between its hydrophobic and hydrophilic characteristics. This balance allows it to interact with a wide range of biological targets, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
63951-10-0 |
|---|---|
分子式 |
C10H15Cl2N |
分子量 |
220.14 g/mol |
IUPAC名 |
2-chloroethyl-ethyl-phenylazanium;chloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3;1H |
InChIキー |
VQUFUMYOMCTLSC-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CCCl)C1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



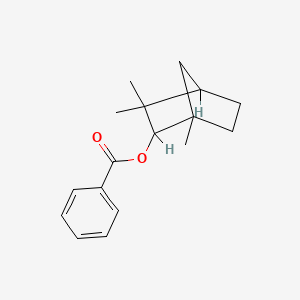
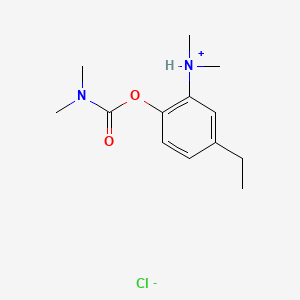
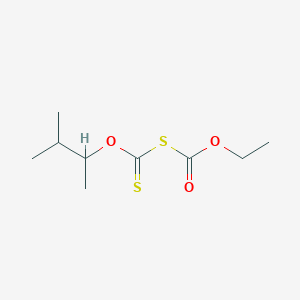
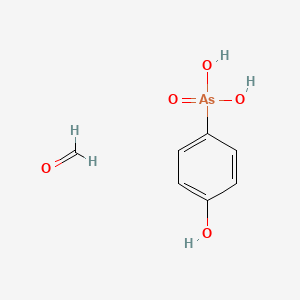
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
